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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzaldehyde

Cat. No.: B035312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,3,6-Trifluorobenzaldehyde (CAS No. 104451-70-9). Due to the limited availability of

specific experimental data for the 2,3,6-isomer in publicly accessible databases, this document

outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics based on established principles and data from structurally

related compounds. This guide is intended to assist researchers in the identification,

characterization, and quality control of this important fluorinated aromatic aldehyde.

Introduction
2,3,6-Trifluorobenzaldehyde is a fluorinated aromatic compound of interest in medicinal

chemistry and materials science. The strategic placement of three fluorine atoms on the

benzene ring significantly influences the molecule's electronic properties, reactivity, and

metabolic stability, making it a valuable building block in the synthesis of novel therapeutic

agents and advanced materials. Accurate spectroscopic characterization is paramount for its

application in research and development.

Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for 2,3,6-
Trifluorobenzaldehyde and its close isomer, 2,4,6-Trifluorobenzaldehyde, for comparative

purposes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2,3,6-
Trifluorobenzaldehyde. The ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information

about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3,6-Trifluorobenzaldehyde

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.2 - 10.4
Singlet (or fine

multiplet)
-

Aldehydic Proton

(CHO)

~7.0 - 7.5 Multiplet Aromatic Proton (H-4)

~6.8 - 7.2 Multiplet Aromatic Proton (H-5)

Note: Chemical shifts are predicted for a CDCl₃ solvent. The aldehyde proton may exhibit small

couplings to the fluorine atoms. The aromatic protons will show complex splitting patterns due

to H-H and H-F couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3,6-Trifluorobenzaldehyde

Chemical Shift (δ, ppm) Assignment

~185 - 190 Carbonyl Carbon (C=O)

~155 - 165 (d, JC-F)
Fluorine-bearing Aromatic Carbons (C-2, C-3,

C-6)

~110 - 130
Non-fluorinated Aromatic Carbons (C-1, C-4, C-

5)

Note: Chemical shifts are predicted for a CDCl₃ solvent. Carbons bonded to fluorine will appear

as doublets with large coupling constants (¹JC-F). Other carbons will also exhibit smaller C-F

couplings.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 2,3,6-Trifluorobenzaldehyde
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Chemical Shift (δ, ppm) Assignment

-110 to -140 Aromatic Fluorines

Note: Chemical shifts are relative to a standard such as CFCl₃. The spectrum is expected to

show three distinct signals, each exhibiting coupling to the other fluorine nuclei and to the

aromatic protons.

Infrared (IR) Spectroscopy
The IR spectrum of 2,3,6-Trifluorobenzaldehyde will be characterized by strong absorptions

corresponding to the carbonyl and C-F bonds.

Table 4: Predicted Infrared (IR) Absorption Data for 2,3,6-Trifluorobenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Weak to Medium Aromatic C-H Stretch

~2820, ~2720 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700 - 1720 Strong Carbonyl (C=O) Stretch

~1580 - 1620 Medium to Strong Aromatic C=C Stretch

~1100 - 1300 Strong C-F Stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,3,6-Trifluorobenzaldehyde is expected to

yield a prominent molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 2,3,6-Trifluorobenzaldehyde
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m/z Proposed Fragment Ion Neutral Loss

160 [C₇H₃F₃O]⁺˙ -

159 [C₇H₂F₃O]⁺ H•

131 [C₆H₂F₃]⁺ CHO•

112 [C₅H₂F₂]⁺ CHO•, F•

Note: The molecular ion at m/z 160 corresponds to the molecular weight of 2,3,6-
Trifluorobenzaldehyde (160.10 g/mol ). The fragmentation pattern is predicted based on the

stability of the resulting carbocations and neutral losses.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.

Specific parameters may need to be optimized for the available instrumentation.

NMR Spectroscopy
A sample of 2,3,6-Trifluorobenzaldehyde (5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, DMSO-d₆; ~0.6 mL) containing a small amount of tetramethylsilane (TMS)

as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference

standard (e.g., CFCl₃) is used. Spectra are recorded on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on

an FTIR spectrometer. A small amount of the liquid or solid sample is placed directly on the

ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal should be recorded prior to the sample

measurement.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b035312?utm_src=pdf-body
https://www.benchchem.com/product/b035312?utm_src=pdf-body
https://www.benchchem.com/product/b035312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. The mass

spectrometer is set to scan a mass range of m/z 40-400.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

predicted mass spectrometry fragmentation pathway for 2,3,6-Trifluorobenzaldehyde.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Trifluorobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035312#spectroscopic-data-for-2-3-6-
trifluorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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